molecular formula C7H13NO2 B1425958 2-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 1314961-38-0

2-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No. B1425958
CAS RN: 1314961-38-0
M. Wt: 143.18 g/mol
InChI Key: IIPOZVLOXPIXKG-UHFFFAOYSA-N
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Description

“2-(tetrahydro-2H-pyran-4-yl)acetamide” is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydro-2H-pyran ring attached to an acetamide group .


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It should be stored in a dry place at room temperature .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including molecules structurally similar to 2-(tetrahydro-2H-pyran-4-yl)acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated through various in vitro assays (Chkirate et al., 2019).

Synthesis of Novel 2-Pyrone Derivatives

In a study exploring the synthesis of new compounds, a derivative similar to this compound was created. This research contributes to the understanding of the synthesis and crystal structures of novel organic compounds (Sebhaoui et al., 2020).

Development of Atropisomers and Heck Cyclization

A study focused on the synthesis of atropisomers related to this compound, which were used in Heck cyclization reactions. This research contributes to the field of organic synthesis and the development of new chemical reactions (Skladchikov et al., 2013).

Biological Evaluation as Antioxidant, Analgesic, and Anti-Inflammatory Agent

A derivative of this compound was synthesized and evaluated for its antioxidant, analgesic, and anti-inflammatory activities. The compound showed noticeable activities in these domains, contributing to the understanding of its potential therapeutic applications (Nayak et al., 2014).

Antimicrobial Agent Synthesis

Another study focused on the synthesis of compounds using 4-acetamide pyrazolone, a structure related to this compound. These compounds showed promising biological activity against various microorganisms, highlighting their potential as antimicrobial agents (Aly et al., 2011).

Photochemical Synthesis Method

Research into an environmentally friendly photochemical synthesis method involving a compound related to this compound was conducted. This approach emphasizes sustainable and efficient methods in chemical synthesis (Komogortsev et al., 2022).

Nonlinear Optical Properties

The nonlinear optical properties of crystalline acetamides, including derivatives of this compound, were investigated, revealing their potential applications in photonic devices and optical energy applications (Castro et al., 2017).

Antihypertensive and Antioxidative Properties

A study on O-heterocyclic analogues, including structures related to this compound, found significant antihypertensive and antioxidative activities. This research contributes to the development of natural functional food supplements and therapeutic leads in antihypertensive management (Maneesh & Chakraborty, 2018).

Safety and Hazards

The safety information available indicates that “2-(tetrahydro-2H-pyran-4-yl)acetamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPOZVLOXPIXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 0° C. solution of tetrahydropyran-4-ylacetyl chloride (0.500 g, 3.07 mmol) in THF (25 mL) was treated drop-wise with NH4OH (˜15M, 2.05 mL, ˜30.7 mmol), allowed to warm to RT and stirred overnight. The mixture was concentrated to dryness, co-evaporated with IPA (2×), then suspended in IPA and the solids removed via filtration. The filtrate was concentrated to dryness to afford 2-(tetrahydro-2H-pyran-4-yl)acetamide (510 mg, 116%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 7.25 (s, 1H), 6.73 (s, 1H), 3.78 (dd, J=11.4, 4.1 Hz, 2H), 3.29-3.19 (m, 2H), 2.15-1.92 (m, 2H), 1.91-1.78 (m, 1H), 1.58-1.48 (m, 2H), 1.23-1.06 (m, 2H); MS (ESI) m/z: 144.1 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.05 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide interact with Anthrax Lethal Factor and what are the downstream effects?

A1: (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide acts as a hydroxamate inhibitor of Anthrax Lethal Factor (LF), a zinc-dependent metalloprotease crucial for the virulence of Bacillus anthracis []. Crystal structure analysis reveals that this compound directly binds to the active site of LF []. This binding event effectively inhibits LF's proteolytic activity, preventing the disruption of cellular signaling pathways, cell destruction, and circulatory shock typically induced by LF during an anthrax infection [].

Q2: What evidence supports the in vivo efficacy of (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide against anthrax infection?

A2: The research demonstrates the in vivo efficacy of (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide through several animal models:

  • Mouse Toxemia Model: 100% protection was observed in mice given a lethal challenge of recombinant LF and protective antigen [].
  • Mouse Infection Model: Approximately 50% survival advantage was observed in mice challenged with a lethal dose of B. anthracis Sterne vegetative cells [].
  • Rabbit Spore Challenge: The compound doubled the mean time to death in rabbits challenged with a lethal dose of B. anthracis Ames spores [].
  • Rabbit "Point of No Return" Model: When administered in combination with ciprofloxacin, the compound provided 100% protection against B. anthracis spore challenge in a model where ciprofloxacin alone only offered 50% protection [].

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